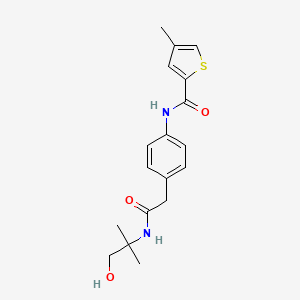
N'1,N'4-bis(2-furylmethylene)succinohydrazide
Vue d'ensemble
Description
N’1,N’4-bis(2-furylmethylene)succinohydrazide is a chemical compound with the molecular formula C14H14N4O4 . It contains a total of 36 atoms, including 14 Hydrogen atoms, 14 Carbon atoms, 4 Nitrogen atoms, and 4 Oxygen atoms . The molecule contains a total of 37 bonds, including 23 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 4 double bonds, 10 aromatic bonds, 2 five-membered rings, 2 hydrazones, and 2 Furanes .
Molecular Structure Analysis
The molecular structure of N’1,N’4-bis(2-furylmethylene)succinohydrazide is quite complex, with a total of 37 bonds . It includes 23 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 4 double bonds, 10 aromatic bonds, 2 five-membered rings, 2 hydrazones, and 2 Furanes . The molecular weight of this compound is calculated to be 302.28536 g/mol .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Regioselective Synthesis of Pyrazoles : Research has demonstrated the regioselective synthesis of succinyl-spaced pyrazoles, which could be relevant to the synthesis and application of N'1,N'4-bis(2-furylmethylene)succinohydrazide in generating new chemical structures with potential applications in pharmaceuticals and agrochemicals (Bonacorso et al., 2011).
Synthesis of Succinyl Spacer Bis-Pyrazoles : The conventional regioselective synthesis of new succinyl spacer bis-pyrazoles highlights the versatility of succinic acid dihydrazide derivatives in synthesizing complex molecules (Bonacorso et al., 2010).
Material Science and Nanotechnology
Gene Delivery Vectors : A study on a poly-D, L-succinimide-based biodegradable cationic polymer for gene delivery indicates the potential of succinimide derivatives in biomedical applications, such as non-viral gene therapy (Shen et al., 2013).
Recyclable Biobased Plastics : The synthesis of recyclable biobased plastics through Diels-Alder reactions involving furyl-telechelic polymers suggests potential applications of furyl derivatives in creating environmentally friendly materials (Ishida & Yoshie, 2008).
Imaging and Diagnostics
- Brain Imaging Agents : Research into the synthesis of bis(N-butyl dithiocarbamato) nitrido 99mTc complex for brain imaging showcases the application of succinic dihydrazide derivatives in developing new diagnostic agents (Zhang, Wang, & Tian, 2007).
Corrosion Inhibition
- Corrosion Inhibition of Mild Steel : The use of novel Bis Schiff’s Bases as corrosion inhibitors for mild steel in acidic environments highlights the potential application of succinic derivatives in protecting industrial materials (Singh & Quraishi, 2016).
Catalysis
- Carbon Dioxide Conversion : A study on the catalytic conversion of carbon dioxide using binuclear double-stranded helicates emphasizes the role of succinic hydrazide derivatives in facilitating environmentally beneficial reactions (Arunachalam et al., 2020).
Propriétés
IUPAC Name |
N,N'-bis[(E)-furan-2-ylmethylideneamino]butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c19-13(17-15-9-11-3-1-7-21-11)5-6-14(20)18-16-10-12-4-2-8-22-12/h1-4,7-10H,5-6H2,(H,17,19)(H,18,20)/b15-9+,16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNWLYHYTOUZNX-KAVGSWPWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)CCC(=O)NN=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)CCC(=O)N/N=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701329361 | |
| Record name | N,N'-bis[(E)-furan-2-ylmethylideneamino]butanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26671336 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
797-24-0 | |
| Record name | N,N'-bis[(E)-furan-2-ylmethylideneamino]butanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



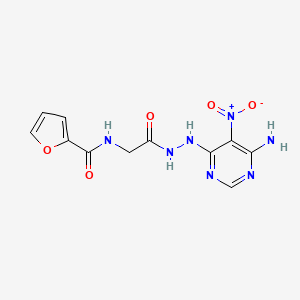
![3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidin-3-ol](/img/structure/B3017061.png)
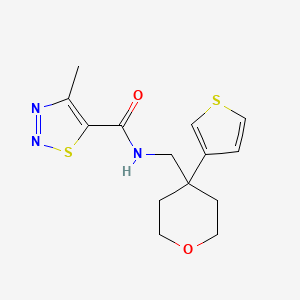
![N-(2-chloro-4-methylphenyl)-2-(7-methyl-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B3017064.png)
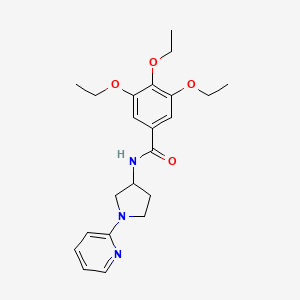
![{4-[6-chloro-1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]phenyl}dimethylamine](/img/structure/B3017069.png)

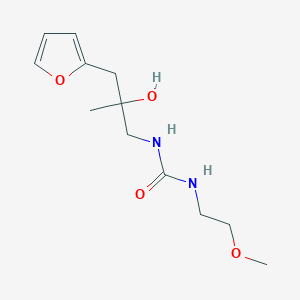
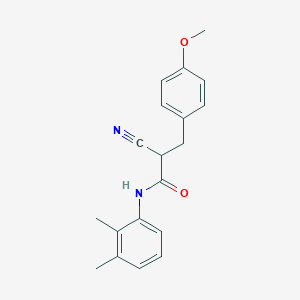
![N-cyclohexyl-1-((4-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3017075.png)
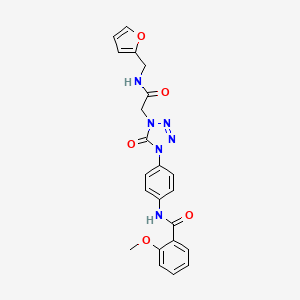
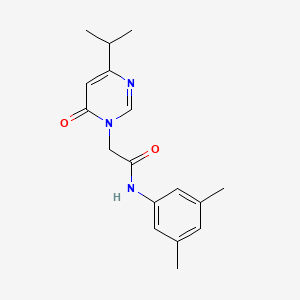
![4-((1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B3017079.png)
